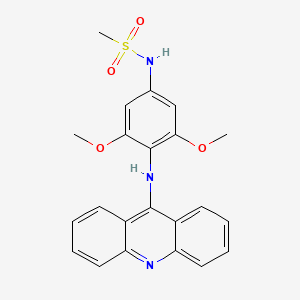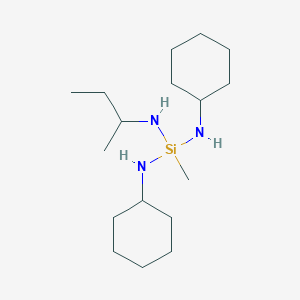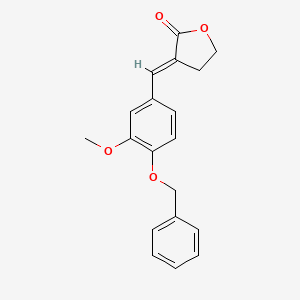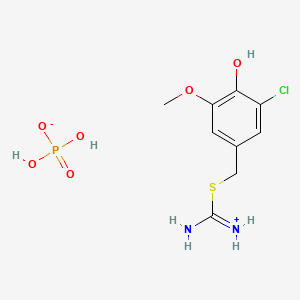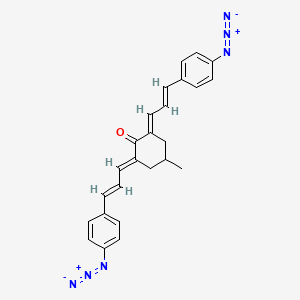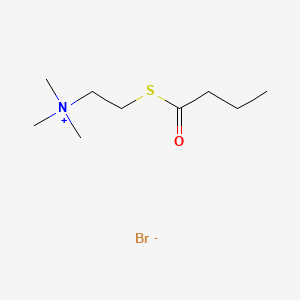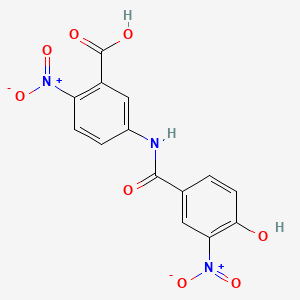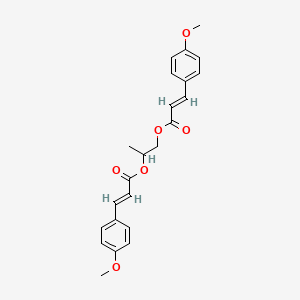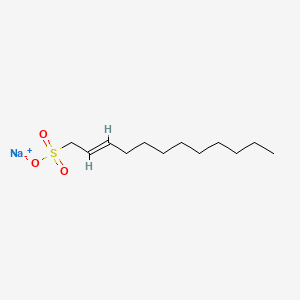
2-Dodecene-1-sulfonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dodecene-1-sulfonic acid, sodium salt (1:1) is an organic compound with the molecular formula C₁₂H₂₃NaO₃S. It is a sodium salt of 2-dodecene-1-sulfonic acid, characterized by the presence of a sulfonic acid group attached to a dodecene chain. This compound is commonly used in various industrial and research applications due to its surfactant properties and ability to interact with different chemical species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-dodecene-1-sulfonic acid, sodium salt (1:1) typically involves the sulfonation of 2-dodecene. The reaction is carried out by treating 2-dodecene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions usually include controlled temperature and pressure to ensure the desired product yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound (1:1) is carried out in large-scale reactors. The process involves continuous sulfonation of 2-dodecene using sulfur trioxide gas, followed by neutralization with sodium hydroxide solution. The product is then purified through filtration and drying to obtain the final compound in its solid form .
Chemical Reactions Analysis
Types of Reactions
2-Dodecene-1-sulfonic acid, sodium salt (1:1) undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The double bond in the dodecene chain can be reduced to form the corresponding alkane.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonates.
Reduction: Formation of dodecane-1-sulfonic acid, sodium salt.
Substitution: Formation of sulfonamide or sulfonate esters.
Scientific Research Applications
2-Dodecene-1-sulfonic acid, sodium salt (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membrane interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-dodecene-1-sulfonic acid, sodium salt (1:1) involves its ability to interact with hydrophobic and hydrophilic molecules. The sulfonic acid group provides hydrophilicity, while the dodecene chain offers hydrophobic interactions. This amphiphilic nature allows the compound to form micelles and interact with various molecular targets, such as cell membranes and proteins, thereby influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Dodecane-1-sulfonic acid, sodium salt
- Sodium laurylsulfonate
- Sodium 1-decanesulfonate
Uniqueness
2-Dodecene-1-sulfonic acid, sodium salt (1:1) is unique due to the presence of a double bond in the dodecene chain, which imparts distinct chemical reactivity compared to its saturated counterparts. This feature allows for specific applications in chemical synthesis and industrial processes where unsaturation is required .
Properties
CAS No. |
13502-26-6 |
|---|---|
Molecular Formula |
C12H23NaO3S |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
sodium;(E)-dodec-2-ene-1-sulfonate |
InChI |
InChI=1S/C12H24O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;/h10-11H,2-9,12H2,1H3,(H,13,14,15);/q;+1/p-1/b11-10+; |
InChI Key |
APHXWJBYZLYMHY-ASTDGNLGSA-M |
Isomeric SMILES |
CCCCCCCCC/C=C/CS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCC=CCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


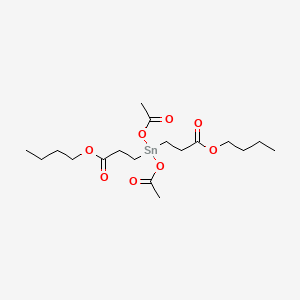


![3,3'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol](/img/structure/B12678936.png)
